molecular formula C16H15N3O2 B4424362 5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B4424362
M. Wt: 281.31 g/mol
InChI Key: ANGGKQHFHIVQKO-UHFFFAOYSA-N
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Description

5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenoxyacetic acid with hydrazine to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-4-carboxylic acid chloride under basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-[1-(2-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole

Uniqueness

5-[1-(3-Methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the specific positioning of the methylphenoxy and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

5-[1-(3-methylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-4-3-5-14(10-11)20-12(2)16-18-15(19-21-16)13-6-8-17-9-7-13/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGGKQHFHIVQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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